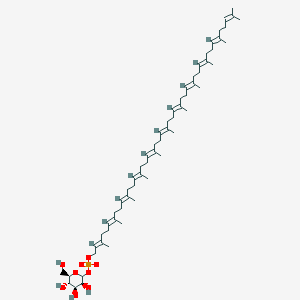
D-mannosyl undecaprenyl phosphate(1-)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-mannosyl undecaprenyl phosphate(1-) is conjugate base of D-mannosyl undecaprenyl phosphate. It is a conjugate base of a D-mannosyl undecaprenyl phosphate.
科学研究应用
Chemical Properties and Structure
D-mannosyl undecaprenyl phosphate(1-) is a polyprenyl glycosyl phosphate characterized by its molecular formula C61H101O9P and a molecular weight of approximately 1009.4 g/mol. Its structure consists of a long undecaprenyl chain linked to a D-mannose unit via a phosphate group, which plays a crucial role in its biochemical functions .
Glycosylation Processes
D-mannosyl undecaprenyl phosphate(1-) serves as a substrate in glycosylation reactions, particularly in the biosynthesis of polysaccharides and glycoproteins. It acts as a mannosyl donor in the synthesis of various glycoconjugates essential for cellular functions. For instance, it is involved in the synthesis of O-antigens in bacteria, contributing to their virulence and immune evasion mechanisms .
Antibiotic Development
Research has indicated that D-mannosyl undecaprenyl phosphate(1-) can be utilized in the development of novel antibiotics targeting bacterial cell wall synthesis. By inhibiting enzymes that utilize this compound, it may be possible to disrupt bacterial growth and proliferation .
Vaccine Development
The compound's role in O-antigen biosynthesis makes it a candidate for vaccine development against specific bacterial pathogens. By understanding its mechanism of action, researchers can design vaccines that elicit an immune response against these structures .
Case Study 1: Sequestration Mechanism in Bacteria
A study explored the sequestration of undecaprenyl phosphate-linked oligosaccharides at the cytosolic face of bacterial membranes. The research demonstrated that mutations affecting the biosynthesis pathway led to altered incorporation rates of D-mannosyl undecaprenyl phosphate(1-) into lipopolysaccharides (LPS), highlighting its critical role in maintaining cell envelope integrity .
Key Findings:
- The Δabe strain exhibited significantly reduced incorporation of D-mannose into LPS compared to the wild-type strain.
- Sonication experiments showed that sequestered oligosaccharides could be released, indicating potential pathways for therapeutic intervention.
Case Study 2: Enzymatic Activity Characterization
Another study focused on characterizing the enzymatic activities associated with D-mannosyl undecaprenyl phosphate(1-). The research identified specific glycosyl transferases that utilize this compound as a substrate, providing insights into its functional roles in glycan assembly .
Key Insights:
- The study confirmed that certain enzymes demonstrate specificity for D-mannosyl substrates, which could be exploited for synthetic biology applications.
- It provided a framework for developing synthetic analogs that could enhance or inhibit these enzymatic processes.
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Glycosylation Processes | Substrate for polysaccharide and glycoprotein synthesis | Critical for cellular functions |
| Antibiotic Development | Target for disrupting bacterial cell wall synthesis | Potential for novel antibiotic design |
| Vaccine Development | Role in O-antigen biosynthesis | Candidate for immunogenic responses |
属性
分子式 |
C61H100O9P- |
|---|---|
分子量 |
1008.4 g/mol |
IUPAC 名称 |
[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] [(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E)-3,7,11,15,19,23,27,31,35,39,43-undecamethyltetratetraconta-2,6,10,14,18,22,26,30,34,38,42-undecaenyl] phosphate |
InChI |
InChI=1S/C61H101O9P/c1-46(2)23-13-24-47(3)25-14-26-48(4)27-15-28-49(5)29-16-30-50(6)31-17-32-51(7)33-18-34-52(8)35-19-36-53(9)37-20-38-54(10)39-21-40-55(11)41-22-42-56(12)43-44-68-71(66,67)70-61-60(65)59(64)58(63)57(45-62)69-61/h23,25,27,29,31,33,35,37,39,41,43,57-65H,13-22,24,26,28,30,32,34,36,38,40,42,44-45H2,1-12H3,(H,66,67)/p-1/b47-25+,48-27+,49-29+,50-31+,51-33+,52-35+,53-37+,54-39+,55-41+,56-43+/t57-,58-,59+,60+,61?/m1/s1 |
InChI 键 |
IGWCSVFNNDSUBK-HYSPDNIISA-M |
手性 SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/COP(=O)([O-])OC1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)/C)/C)/C)/C)/C)/C)/C)/C)/C)/C)C |
规范 SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)([O-])OC1C(C(C(C(O1)CO)O)O)O)C)C)C)C)C)C)C)C)C)C)C |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















